Melting Point Differentiation: 2,4-Difluoro-5-methylbenzonitrile Exhibits a Distinct Thermal Profile Compared to Key Difluorobenzonitrile Isomers
The melting point range of 2,4-difluoro-5-methylbenzonitrile (43-50 °C) is distinct from that of its closest difluorobenzonitrile isomers, such as 2,5-difluorobenzonitrile (33-35 °C) and 3,4-difluorobenzonitrile (52-54 °C), and is more closely aligned with that of 2,4-difluorobenzonitrile (47-49 °C) . This thermal behavior is a direct consequence of its unique substitution pattern and crystal packing.
| Evidence Dimension | Melting Point Range |
|---|---|
| Target Compound Data | 43-50 °C |
| Comparator Or Baseline | 2,5-Difluorobenzonitrile: 33-35 °C; 3,4-Difluorobenzonitrile: 52-54 °C; 2,4-Difluorobenzonitrile: 47-49 °C |
| Quantified Difference | vs. 2,5-isomer: +10 to +15 °C; vs. 3,4-isomer: -9 to -4 °C; vs. 2,4-isomer: -4 to +1 °C (overlapping range) |
| Conditions | Literature-reported melting points (lit.) |
Why This Matters
Melting point is a critical parameter for assessing compound purity, designing crystallization-based purification protocols, and ensuring consistent solid-state handling; selecting an incorrect isomer can lead to failed recrystallization or formulation steps.
